2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide

Catalog No.
S11356231
CAS No.
25288-52-2
M.F
C17H14N2O2
M. Wt
278.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide

CAS Number

25288-52-2

Product Name

2-(2-Naphthyloxy)-n-(pyridin-3-yl)acetamide

IUPAC Name

2-naphthalen-2-yloxy-N-pyridin-3-ylacetamide

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

InChI

InChI=1S/C17H14N2O2/c20-17(19-15-6-3-9-18-11-15)12-21-16-8-7-13-4-1-2-5-14(13)10-16/h1-11H,12H2,(H,19,20)

InChI Key

LVGFPLPFPVWRGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CN=CC=C3

2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide is an organic compound characterized by its unique structure, which includes a naphthalene moiety and a pyridine ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The combination of the naphthalene and pyridine components contributes to its distinct chemical properties, making it a subject of interest in various fields of research.

, including:

  • Oxidation: 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide can be oxidized to form naphthoquinones or other oxidized derivatives, depending on the conditions and reagents used.
  • Reduction: It can undergo reduction reactions, potentially yielding amines or alcohols when treated with reducing agents such as lithium aluminum hydride.
  • Substitution: The naphthyl or pyridyl groups may undergo nucleophilic substitution, allowing for the introduction of various substituents.

These reactions are facilitated by standard reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide exhibits various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest it may possess antimicrobial effects against certain bacteria and fungi.
  • Anticancer Potential: There are indications that this compound could inhibit cancer cell growth, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects: Some derivatives of this compound have shown promise in inhibiting cyclooxygenase enzymes, which are involved in inflammatory processes.

The synthesis of 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide can be achieved through several methods:

  • Nucleophilic Substitution Reaction: A common approach involves the reaction of 2-naphthol with an appropriate pyridine derivative under basic conditions to form the desired acetamide.
  • Acylation Reaction: The acylation of a pyridine derivative with an acetic acid derivative can also lead to the formation of this compound.
  • Multi-step Synthesis: More complex synthetic routes may involve intermediate compounds and multiple reaction steps to achieve higher yields and purity.

The applications of 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide extend across various fields:

  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development, particularly in treating infections or cancer.
  • Chemical Research: As a reagent, it can be used in organic synthesis to create more complex molecules.
  • Biological Studies: Its biological activities warrant further exploration in pharmacology and toxicology studies.

Studies on the interactions of 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammation and cancer progression. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
2-(2-Naphthyloxy)-N-(pyridin-4-yl)acetamideSimilar naphthalene and pyridine structureDifferent pyridine substitution leading to varied properties
2-(naphthalen-1-yloxy)-N-(pyridin-3-yl)acetamideNaphthalene linked to a pyridineAltered position on naphthalene may affect reactivity
1-(naphthalen-1-yloxy)-N-(pyridin-3-yl)acetamideNaphthalene connected differentlyVariations in electronic properties due to structural changes

Uniqueness

The uniqueness of 2-(2-Naphthyloxy)-N-(pyridin-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual functionality allows for diverse applications in medicinal chemistry, making it a valuable compound for future research endeavors.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

278.105527694 g/mol

Monoisotopic Mass

278.105527694 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

Explore Compound Types